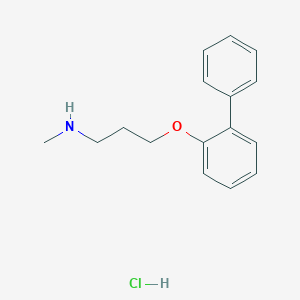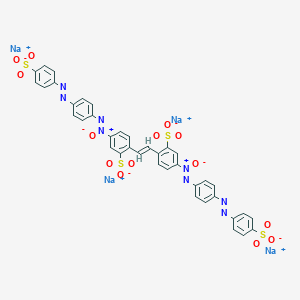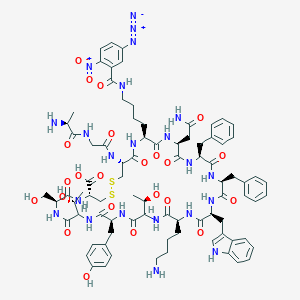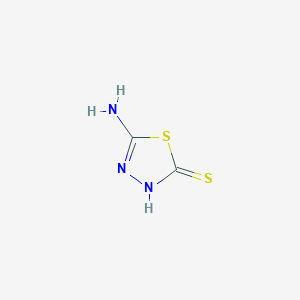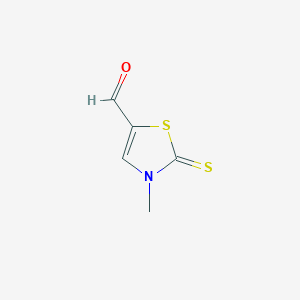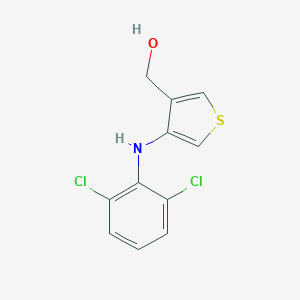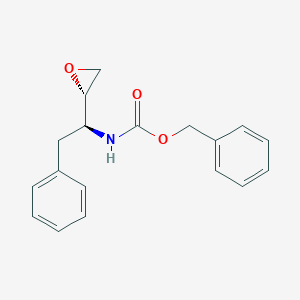![molecular formula C9H8O3S B144415 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide CAS No. 134996-50-2](/img/structure/B144415.png)
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide
カタログ番号 B144415
CAS番号:
134996-50-2
分子量: 196.22 g/mol
InChIキー: GMPSGLSPNPTTHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide is a chemical compound with the molecular formula C9H8O3S . It has a molecular weight of 196.22 g/mol . The compound is also known by several synonyms, including Benzothiophene sulfone-2-methanol and (1,1-dioxo-1-benzothiophen-2-yl)methanol .
Synthesis Analysis
The synthesis of benzothiophene motifs, including 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide includes a benzothiophene core with a hydroxymethyl group attached to it . The compound also contains a sulfur atom, which contributes to its unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide primarily involve its synthesis. As mentioned earlier, this compound can be synthesized via an electrochemical process involving the reaction of sulfonhydrazides with internal alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide include a molecular weight of 196.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 62.8 Ų .科学的研究の応用
1. Electrochemically-promoted synthesis
- Summary of Application : This compound is used in the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
- Methods of Application : The synthesis is achieved under electrochemical conditions using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
- Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75% .
2. One-step synthesis of benzo[b]thiophenes
- Summary of Application : This compound is synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
- Methods of Application : The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
- Results or Outcomes : A wide range of 3-substituted benzothiophenes were synthesized .
3. Synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides
- Summary of Application : This compound is widely distributed with significant applications in many biologically active compounds, such as the inhibitor of tumour necrosis factor-a converting enzyme (TACE), antidiabetics and HIF-2a inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
4. Anti-proliferation activity
- Summary of Application : The synthesized compounds exhibited promising anti-tumor proliferative activity .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The synthesized compounds exhibited promising anti-tumor proliferative activity (IC50: 110 μM) .
5. Synthesis of Benzothiophene Motifs
- Summary of Application : This compound is used in the synthesis of benzothiophene motifs under electrochemical conditions .
- Methods of Application : The synthesis is achieved under electrochemical conditions using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
- Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75% .
6. Synthesis of Chiral 2,3-Dihydro-benzo[b]thiophene 1,1-Dioxides
- Summary of Application : This compound is widely distributed with significant applications in many biologically active compounds, such as the inhibitor of tumour necrosis factor-a converting enzyme (TACE), antidiabetics and HIF-2a inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
7. Synthesis of Benzothiophene Motifs
- Summary of Application : This compound is used in the synthesis of benzothiophene motifs under electrochemical conditions .
- Methods of Application : The synthesis is achieved under electrochemical conditions using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
- Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75% .
8. Synthesis of Chiral 2,3-Dihydro-benzo[b]thiophene 1,1-Dioxides
- Summary of Application : This compound is widely distributed with significant applications in many biologically active compounds, such as the inhibitor of tumour necrosis factor-a converting enzyme (TACE), antidiabetics and HIF-2a inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
将来の方向性
特性
IUPAC Name |
(1,1-dioxo-1-benzothiophen-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-5,10H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPSGLSPNPTTHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405340 |
Source


|
| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide | |
CAS RN |
134996-50-2 |
Source


|
| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3-Aminobenzoyloxy)succinimide
132445-63-7
N-Desmethyl ulipristal acetate
159681-66-0

![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
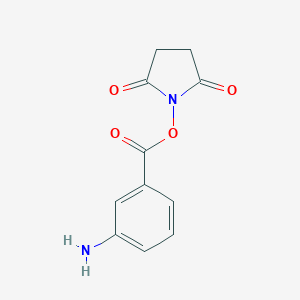
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
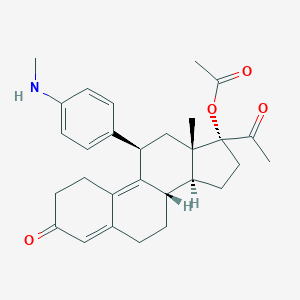
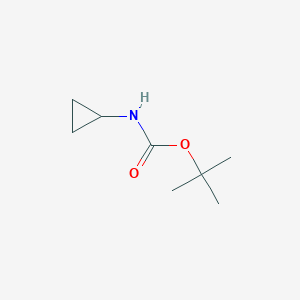
![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
